molecular formula C10H12F3NO B2465648 4-Anilino-1,1,1-trifluoro-2-butanol CAS No. 439109-74-7

4-Anilino-1,1,1-trifluoro-2-butanol

Cat. No. B2465648
CAS RN: 439109-74-7
M. Wt: 219.207
InChI Key: SXMZZDXUOSEQNI-UHFFFAOYSA-N
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Description

4-Anilino-1,1,1-trifluoro-2-butanol is a chemical compound with the molecular formula C10H12F3NO . It is also known as 1,1,1-trifluoro-4-(phenylamino)butan-2-ol .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . A number of new 4-anilinoquinazolines were synthesized starting from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one . The reactions of the title compounds with cyclic secondary amines involved substitution of the 7-fluorine atom with retention of the methylsulfanyl group on C2 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C10H12F3NO . The InChI code for this compound is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its density, melting point, boiling point, structure, formula, and molecular weight .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Condensation and Cyclization Processes : The condensation of anilines with trifluoroacetoacetate leads to the formation of 4,4,4-trifluoro-3-oxobutaneanilides, precursors to various quinolinones and quinolines. This includes 4-(trifluoromethyl)-2-quinolinones which can be further converted into different chemical structures, demonstrating the versatility of this compound in chemical synthesis (Marull, Lefebvre, & Schlosser, 2004).
  • Formation of Quinolines : 4-Anilino-1,1,1-trifluoro-3-buten-2-one, a related compound, when heated with phosphoryl chloride, leads to the formation of 2-(perfluoroalkyl)quinolines, which underscores the potential of these compounds in generating important chemical intermediates (Schlosser, Keller, Sumida, & Yang, 1997).

Chemical Analysis and Properties

  • Investigating Molecular Structures : The study of molecular structures such as 1,1,1-trifluoro-3-phenyl-2-butyl p-nitrobenzoate, derived from related trifluoromethylated compounds, provides insights into molecular configurations and the effects of trifluoromethyl groups on chemical properties (Faure, Felix, Laurent, & Mišoň, 1997).
  • Rotational Spectroscopy and Quantum Chemical Calculations : The study of the conformational landscape of related fluorine-containing alcohols like 4,4,4-trifluoro-1-butanol reveals intricate conformational relaxation pathways and helps understand the behavior of similar compounds in various chemical environments (Lu, Xie, Seifert, Jäger, & Xu, 2020).

Biochemical and Industrial Applications

  • Biotechnological Production : Butanol, a compound structurally similar to 4-Anilino-1,1,1-trifluoro-2-butanol, has applications in biofuel production and industrial fermentations, demonstrating the potential utility of related compounds in renewable energy and industrial biochemistry (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).
  • Nonlinear Optical Materials : Polymers synthesized from related compounds, like poly(4-anilino-1-butanesulfonic acid) sodium salt, show promising applications in areas such as nonlinear optical materials due to their high redox cyclability (Kim, Lee, Moon, Lee, & Rhee, 1994).

properties

IUPAC Name

4-anilino-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZZDXUOSEQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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